molecular formula C23H24N2O B11568849 N'-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11568849
M. Wt: 344.4 g/mol
InChI Key: XEPWZAOYRLNKTP-ZNTNEXAZSA-N
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Description

N’-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring and a hydrazide group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce hydrazine compounds.

Scientific Research Applications

N’-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific combination of a naphthalene ring and a hydrazone linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(E)-1-(4-methylphenyl)butylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H24N2O/c1-3-7-22(19-14-12-17(2)13-15-19)24-25-23(26)16-20-10-6-9-18-8-4-5-11-21(18)20/h4-6,8-15H,3,7,16H2,1-2H3,(H,25,26)/b24-22+

InChI Key

XEPWZAOYRLNKTP-ZNTNEXAZSA-N

Isomeric SMILES

CCC/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)C

Canonical SMILES

CCCC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)C

Origin of Product

United States

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